molecular formula C6H9IN2O B114127 1-Ethoxymethyl-2-iodoimidazole CAS No. 146697-87-2

1-Ethoxymethyl-2-iodoimidazole

Cat. No. B114127
M. Wt: 252.05 g/mol
InChI Key: YISOPKRYYGYKJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine. The synthesis involved the introduction of different substituents at specific positions on the benzimidazole ring, which could be related to the synthetic approach that might be used for 1-Ethoxymethyl-2-iodoimidazole, although the exact method for the latter is not described .

Molecular Structure Analysis

The second paper provides detailed structural elucidation of newly synthesized ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, 31P NMR, and mass spectrometry. These techniques are crucial for confirming the molecular structure of synthesized compounds, including imidazole derivatives like 1-Ethoxymethyl-2-iodoimidazole .

Chemical Reactions Analysis

The third paper discusses the preparation of 1-methyl-2-nitrosoimidazole, a toxic reduction product of 1-methyl-2-nitroimidazole, through electrochemical reduction and subsequent oxidation with iodine. This paper highlights the reactivity of imidazole derivatives under different conditions, which could be relevant to understanding the chemical reactions that 1-Ethoxymethyl-2-iodoimidazole might undergo .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1-Ethoxymethyl-2-iodoimidazole, they do provide insights into the properties of related imidazole derivatives. For instance, the first paper mentions the strong antiprotozoal activity of the synthesized benzimidazole derivatives, indicating that similar compounds could also exhibit significant biological activities . The third paper discusses the stability and toxicity of a nitrosoimidazole derivative, which could suggest that 1-Ethoxymethyl-2-iodoimidazole may also have notable stability and reactivity profiles .

Scientific Research Applications

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

1-Ethoxymethyl-2-iodoimidazole derivatives have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have shown activity at submicromolar concentration against HIV-1, suggesting their potential use in anti-AIDS regimens (De Martino et al., 2005).

Synthesis of Heterocycles with Biological Activity

2-Ethoxymethylene-3-oxobutanenitrile, a compound related to 1-ethoxymethyl-2-iodoimidazole, has been utilized in the synthesis of heterocycles possessing biological activity. These compounds have demonstrated significant biological activity against bacteria, filamentous fungi, and tumor cells, though not effective against yeasts (Černuchová et al., 2005).

Antimicrobial Activity

Compounds derived from 1-ethoxymethyl-2-iodoimidazole have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown activity against various microbial strains including Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Imaging of Ischemic Myocardium

A 1-ethoxymethyl-2-iodoimidazole analog, 18F-FRP170, has been used in the imaging of ischemic but viable myocardium. This compound has helped in visualizing ischemic myocardium in rats, suggesting its potential use in determining the necessity of coronary intervention in ischemic heart disease patients, including those with diabetes (Kaneta et al., 2002).

Synthesis of Benzimidazoles and Imidazolines

Iodine has been used as an efficient catalyst for the synthesis of benzimidazoles and imidazolines, important intermediates for the development of molecules of pharmaceutical or biological interest. This method is relevant to the synthesis of compounds related to 1-ethoxymethyl-2-iodoimidazole (Ren & Cai, 2008).

Safety And Hazards

1-Ethoxymethyl-2-iodoimidazole may cause skin and eye irritation . In case of skin contact, it is advised to wash off with soap and plenty of water and consult a doctor. If it gets in the eyes, rinse with pure water for at least 15 minutes and consult a doctor . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If ingested, rinse the mouth with water and do not induce vomiting .

properties

IUPAC Name

1-(ethoxymethyl)-2-iodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISOPKRYYGYKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378441
Record name 1-Ethoxymethyl-2-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxymethyl-2-iodoimidazole

CAS RN

146697-87-2
Record name 1-Ethoxymethyl-2-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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